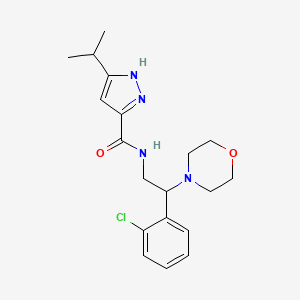
N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 is a deuterated compound used in various scientific research applications. The compound is characterized by the presence of a tritylthio group attached to an ethyl chain, which is further connected to a propane-1,3-diamine backbone. The deuterium atoms in the compound make it particularly useful in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 typically involves the reaction of tritylthiol with an ethylamine derivative, followed by the introduction of the propane-1,3-diamine moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the trityl group, yielding the free thiol.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Free thiol.
Substitution: Compounds with different functional groups replacing the trityl group.
科学的研究の応用
N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and isotopic labeling studies.
Biology: In studies involving protein modification and enzyme inhibition.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialized chemicals and materials.
作用機序
The mechanism of action of N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 involves its interaction with molecular targets such as enzymes and proteins. The tritylthio group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. The deuterium atoms in the compound can also affect the kinetics of enzymatic reactions, providing valuable insights into reaction mechanisms.
類似化合物との比較
Similar Compounds
N,N-Diethyl-1,3-diaminopropane: Similar backbone structure but lacks the tritylthio group.
N1-(2-(Tritylthio)ethyl)propane-1,3-diamine: Non-deuterated version of the compound.
Uniqueness
N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 is unique due to the presence of deuterium atoms, which make it particularly useful in isotopic labeling studies. The tritylthio group also provides unique reactivity, allowing for specific interactions with proteins and other biomolecules.
特性
分子式 |
C24H28N2S |
|---|---|
分子量 |
382.6 g/mol |
IUPAC名 |
1,1,2,2,3,3-hexadeuterio-N'-(2-tritylsulfanylethyl)propane-1,3-diamine |
InChI |
InChI=1S/C24H28N2S/c25-17-10-18-26-19-20-27-24(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,26H,10,17-20,25H2/i10D2,17D2,18D2 |
InChIキー |
UFJLELFLOKJGPF-RXHCVESOSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])NCCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCNCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)







